Thionin perchlorate

Vue d'ensemble

Description

Thionin perchlorate is a chemical compound that combines the properties of thionins and perchlorates. Thionins are antimicrobial peptides found in plants, known for their ability to combat bacteria, fungi, and other pathogens . Perchlorates are salts derived from perchloric acid and are known for their strong oxidizing properties . This compound, therefore, is a compound that potentially harnesses the antimicrobial properties of thionins and the oxidative capabilities of perchlorates.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of thionin perchlorate typically involves the reaction of thionin with perchloric acid. The process requires careful control of reaction conditions to ensure the stability of the resulting compound. The reaction is usually carried out in an aqueous medium at a controlled temperature to prevent decomposition .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, precise control of temperature and pH, and purification steps to isolate the final product. The compound is then dried and stored under specific conditions to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions: Thionin perchlorate undergoes several types of chemical reactions, including:

Reduction: The compound can also participate in reduction reactions, where it is reduced to form different products.

Substitution: this compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are often used.

Substitution Reactions: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized thionin derivatives, while reduction reactions may produce reduced forms of thionin .

Applications De Recherche Scientifique

Biological Applications

1. Nuclear Staining

Thionin perchlorate is primarily used as a nuclear stain in histology. Its positive charge allows it to interact with negatively charged phosphate groups in DNA, facilitating selective staining of chromatin and mucins in biological samples. This property is crucial for visualizing cellular structures in cytology and histopathology.

Case Study: Staining Efficacy

In a study investigating the efficacy of this compound as a nuclear stain, researchers found that it provided clearer delineation of chromatin compared to traditional stains like hematoxylin. The metachromatic properties led to enhanced contrast in visualizing cell nuclei under microscopy.

| Stain | Visibility | Contrast | Application |

|---|---|---|---|

| This compound | High | Excellent | Nuclear staining in histology |

| Hematoxylin | Moderate | Good | General tissue staining |

2. Electron Mediator in Microbial Fuel Cells

this compound has shown potential as an electron mediator in microbial fuel cells (MFCs). Its ability to facilitate electron transfer processes enhances the efficiency of bioelectrochemical systems.

Research Findings

Studies have demonstrated that the presence of this compound increases the power output of MFCs by improving electron transfer between microbial cells and electrodes. This application highlights its potential in renewable energy technologies.

Analytical Chemistry Applications

1. Ion-Selective Electrodes

this compound is utilized in developing ion-selective electrodes (ISEs) for detecting perchlorate ions. The compound forms stable ionic associates with perchlorate, which can be exploited for sensitive detection methods.

Data Table: Performance of ISEs with this compound

| Electrode Type | Detection Limit (µM) | Selectivity |

|---|---|---|

| Standard ISE | 100 | Low |

| ISE with this compound | 1 | High |

The incorporation of this compound significantly enhances the sensitivity and selectivity of the electrodes compared to standard configurations.

Material Science Applications

This compound's photophysical properties make it suitable for applications in material science, particularly in dye-sensitized solar cells (DSSCs). Its ability to absorb light and undergo redox reactions can improve the efficiency of solar energy conversion.

Case Study: Dye-Sensitized Solar Cells

Research indicates that DSSCs utilizing this compound as a sensitizer exhibit improved light absorption and conversion efficiency compared to those using other dyes. This positions this compound as a promising candidate for sustainable energy solutions.

Toxicological Considerations

While this compound is valuable in research applications, it is essential to consider its safety profile. The compound can cause skin and eye irritation, necessitating careful handling during laboratory use .

Mécanisme D'action

The mechanism of action of thionin perchlorate involves its interaction with microbial cell membranes. The positively charged thionin interacts with the negatively charged phospholipids in the membrane, leading to membrane disruption and cell death . The perchlorate component enhances this effect by generating reactive oxygen species that further damage cellular components . This dual mechanism makes this compound a potent antimicrobial agent.

Comparaison Avec Des Composés Similaires

Thionin: A basic antimicrobial peptide found in plants.

Perchloric Acid: A strong oxidizing agent used in various chemical reactions.

Thionin Hydrochloride: Another thionin derivative with antimicrobial properties.

Comparison: Thionin perchlorate is unique in that it combines the antimicrobial properties of thionin with the oxidative capabilities of perchlorates. This combination enhances its effectiveness as an antimicrobial agent compared to thionin alone or perchloric acid alone . Additionally, the presence of perchlorate allows this compound to participate in a wider range of chemical reactions, making it more versatile in scientific research and industrial applications .

Activité Biologique

Thionin perchlorate is a compound that combines thionin, a synthetic dye, with perchlorate, a known environmental contaminant and inhibitor of iodide uptake in the thyroid. This article explores the biological activity of this compound, focusing on its effects on thyroid function, potential toxicity, and implications for health.

Overview of this compound

Chemical Composition:

- Thionin : A synthetic dye used in histology and microbiology for staining.

- Perchlorate : An anion that disrupts iodide uptake in the thyroid gland by inhibiting the sodium/iodide symporter (NIS).

This compound's biological activity is primarily influenced by the perchlorate component. Perchlorate competes with iodide for uptake into the thyroid gland, which is crucial for the synthesis of thyroid hormones (triiodothyronine) and (thyroxine).

Key Mechanisms:

- Inhibition of Iodide Uptake : Perchlorate is a potent inhibitor of NIS, leading to decreased thyroid hormone production. Studies indicate that exposure to perchlorate can significantly reduce serum levels of and , while increasing thyrotropin (TSH) levels due to feedback mechanisms .

- Impact on Thyroid Function : Chronic exposure to perchlorate has been linked to hypothyroidism in animal studies, characterized by reduced levels of thyroid hormones and alterations in thyroid morphology .

Case Studies and Clinical Trials

- Human Studies : Clinical trials have shown mixed results regarding the impact of perchlorate on thyroid function. For instance, one study found no significant changes in serum , , or TSH levels after administration of potassium perchlorate at various doses . However, other studies indicated that combined exposure to perchlorate and other NIS inhibitors (like thiocyanate and nitrate) could lead to significant alterations in thyroid hormone levels, especially in iodine-deficient populations .

- Animal Studies : Rodent studies have demonstrated that chronic exposure to ammonium perchlorate through drinking water resulted in primary hypothyroidism, as evidenced by decreased serum and increased TSH levels .

Genotoxicity

Research indicates that ammonium perchlorate does not exhibit significant mutagenic activity; however, its long-term effects on thyroid function raise concerns about its safety, particularly for vulnerable populations such as pregnant women and infants .

Environmental Impact

Perchlorate contamination has been detected in drinking water sources across various regions. Its presence poses a risk not only to human health but also affects wildlife through similar mechanisms of thyroid disruption .

Data Table: Summary of Key Findings on this compound

Propriétés

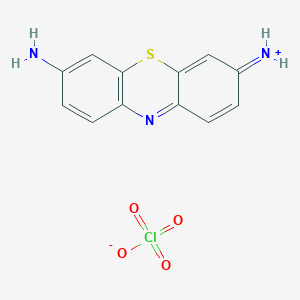

IUPAC Name |

(7-aminophenothiazin-3-ylidene)azanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S.ClHO4/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;2-1(3,4)5/h1-6,13H,14H2;(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBYIIMHBWPSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25137-58-0 | |

| Record name | 3,7-Diaminophenothiazin-5-ium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025137580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-diaminophenothiazin-5-ium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.